REACTION_CXSMILES
|
[F:1][C:2]1[CH:8]=[C:7](I)[CH:6]=[CH:5][C:3]=1[NH2:4].[N:10]1[NH:11][C:12](=[O:16])[CH:13]=[CH:14][CH:15]=1.C([O-])([O-])=O.[K+].[K+].OC1C=CC=C2C=1N=CC=C2>CS(C)=O.[Cu]I>[NH2:4][C:3]1[CH:5]=[CH:6][C:7]([N:11]2[C:12](=[O:16])[CH:13]=[CH:14][CH:15]=[N:10]2)=[CH:8][C:2]=1[F:1] |f:2.3.4|
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Name
|
|
Quantity
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0.5 g
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Type
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reactant
|
Smiles
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FC1=C(N)C=CC(=C1)I
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Name
|
|
Quantity
|
0.243 g
|
Type
|
reactant
|
Smiles
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N=1NC(C=CC1)=O
|
Name
|
|
Quantity
|
0.32 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0.046 g
|
Type
|
reactant
|
Smiles
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OC=1C=CC=C2C=CC=NC12
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
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CS(=O)C
|
Name
|
CuI
|
Quantity
|
0.06 g
|
Type
|
catalyst
|
Smiles
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[Cu]I
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The mixture was degassed with a stream of argon
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Type
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TEMPERATURE
|
Details
|
heated
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Type
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TEMPERATURE
|
Details
|
at reflux for 23 h
|
Duration
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23 h
|
Type
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ADDITION
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Details
|
10% aq. NH4OH and EtOAc were added
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered through a plug of layered celite
|
Type
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WASH
|
Details
|
eluting with EtOAc
|
Type
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CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification of the crude product by mplc revealed A (0.16 g, 37% ) as a yellow solid
|
Name
|
|
Type
|
|
Smiles
|
NC1=C(C=C(C=C1)N1N=CC=CC1=O)F
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |